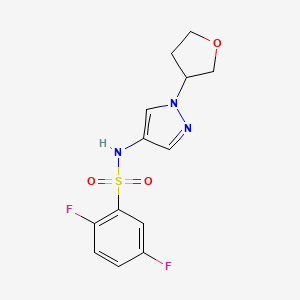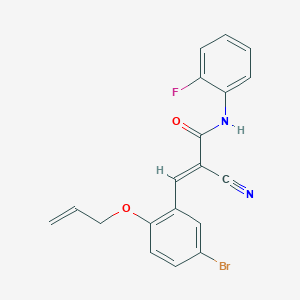
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide is a chemical compound that has drawn the attention of many researchers due to its potential applications in scientific research. This compound is commonly referred to as BRD73954, and it has been synthesized using various methods. In
作用機序
BRD73954 acts as a selective inhibitor of BRD4 by binding to its bromodomain. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones, which are involved in the regulation of gene expression. BRD4 is a transcriptional regulator that binds to acetylated histones and recruits transcriptional machinery to activate gene expression. By inhibiting the bromodomain of BRD4, BRD73954 prevents the recruitment of transcriptional machinery, leading to the downregulation of its target genes.
Biochemical and Physiological Effects
BRD73954 has been shown to have various biochemical and physiological effects, including the downregulation of genes involved in cell proliferation, apoptosis, and inflammation. In cancer cells, BRD73954 has been shown to induce cell cycle arrest and inhibit cell proliferation. In addition, BRD73954 has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using BRD73954 in lab experiments is its selectivity for BRD4, making it a useful tool for studying the role of BRD4 in various biological processes. However, one of the limitations of using BRD73954 is its low solubility in aqueous solutions, which can affect its bioavailability and potency. In addition, the synthesis of BRD73954 can be challenging and time-consuming, making it difficult to obtain large quantities for use in lab experiments.
将来の方向性
There are various future directions for the use of BRD73954 in scientific research. One potential future direction is the development of more potent and selective inhibitors of BRD4, which could lead to the development of more effective therapeutic agents for the treatment of various diseases, including cancer. Another future direction is the use of BRD73954 in combination with other therapeutic agents to enhance their efficacy and reduce their side effects. Finally, the use of BRD73954 in animal models could provide valuable insights into its pharmacokinetics and pharmacodynamics, which could inform its potential use in clinical trials.
合成法
BRD73954 can be synthesized using various methods, including Suzuki-Miyaura cross-coupling reaction, bromination, and Heck coupling reaction. In the Suzuki-Miyaura cross-coupling reaction, 5-bromo-2-prop-2-enoxyphenyl boronic acid and 2-cyano-N-(2-fluorophenyl)prop-2-enamide are reacted in the presence of a palladium catalyst to form BRD73954. The bromination method involves the reaction of 5-prop-2-enoxyaniline with N-bromosuccinimide to form 5-bromo-2-prop-2-enoxyaniline, which is then reacted with 2-cyano-N-(2-fluorophenyl)prop-2-enamide to form BRD73954. The Heck coupling reaction involves the reaction of 5-bromo-2-prop-2-enoxyaniline and 2-cyano-N-(2-fluorophenyl)prop-2-enamide in the presence of a palladium catalyst to form BRD73954.
科学的研究の応用
BRD73954 has various scientific research applications, including its use as a chemical probe for studying bromodomain-containing proteins, particularly BRD4. BRD4 is a protein that plays a crucial role in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer. BRD73954 has been shown to selectively bind to the bromodomain of BRD4, inhibiting its activity and leading to the downregulation of its target genes. This makes BRD73954 a potential therapeutic agent for the treatment of various diseases, including cancer.
特性
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O2/c1-2-9-25-18-8-7-15(20)11-13(18)10-14(12-22)19(24)23-17-6-4-3-5-16(17)21/h2-8,10-11H,1,9H2,(H,23,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWJSDIGDPRWJL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



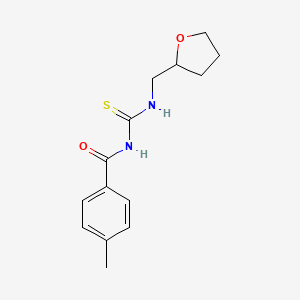

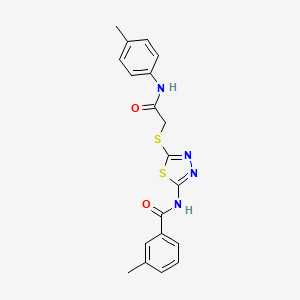
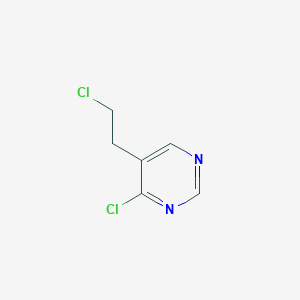
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2575323.png)
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/no-structure.png)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)
![tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2575328.png)
![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)
![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)
![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)
